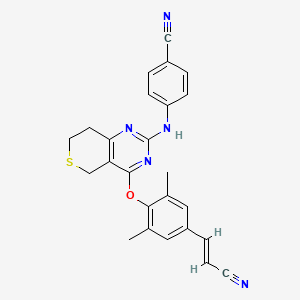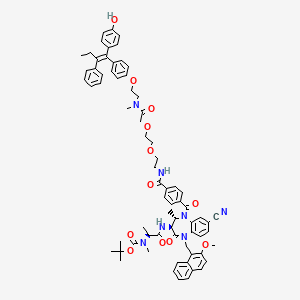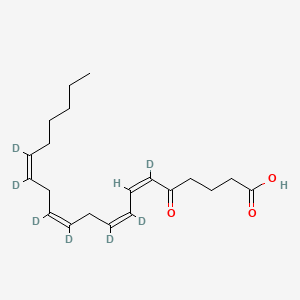
Estetrol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estetrol-d4 is a deuterated form of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. Estetrol is known for its selective estrogen receptor modulator properties, making it a subject of interest in various medical and scientific research fields. This compound, with deuterium atoms replacing hydrogen atoms, is used primarily in research to study the pharmacokinetics and metabolic pathways of estetrol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estetrol-d4 involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to ensure consistency and scalability, making this compound available for extensive research applications.
Analyse Des Réactions Chimiques
Types of Reactions: Estetrol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
Applications De Recherche Scientifique
Estetrol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of estetrol.
Biology: Helps in understanding the biological effects and interactions of estetrol at the molecular level.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and contraception.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mécanisme D'action
Estetrol-d4 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. This selective binding results in tissue-specific estrogenic and anti-estrogenic effects. This compound acts as an agonist on the vagina, uterus, and endometrium, while exhibiting antagonistic effects on breast tissue. This unique mechanism of action makes this compound a valuable compound for studying estrogen receptor modulation and its therapeutic potential.
Comparaison Avec Des Composés Similaires
Estrone: Another naturally occurring estrogen with different receptor binding affinities.
Estradiol: The most potent natural estrogen with a broader range of biological effects.
Estriol: A weaker estrogen compared to estradiol and estrone, with specific applications in pregnancy.
Uniqueness of Estetrol-d4: this compound is unique due to its selective estrogen receptor modulation properties and its deuterated form, which enhances its stability and allows for detailed pharmacokinetic studies. Unlike other estrogens, this compound has a lower impact on liver function and hemostasis, making it a safer option for therapeutic applications.
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |
Clé InChI |
AJIPIJNNOJSSQC-IOFFDVNPSA-N |
SMILES isomérique |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |
SMILES canonique |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)

![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)


